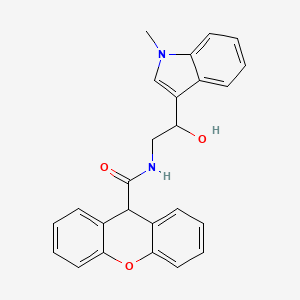![molecular formula C19H17NO4 B2767745 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide CAS No. 1428370-83-5](/img/structure/B2767745.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about seems to be a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital and first-order hyperpolarizability of the title molecule were calculated with density functional theory calculations .Applications De Recherche Scientifique
Metabolic Pathways and Stability
Research on similar benzamide derivatives has investigated the metabolic pathways and stability of these compounds. For instance, the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has been studied, highlighting the formation and stability of N-hydroxymethyl-benzamide as a major metabolite of N-methylbenzamide. This research suggests the importance of understanding the metabolic fate of benzamide derivatives in biological systems (Ross et al., 1983).
Novel Radioligands for Imaging
Another area of application is the development of novel radioligands for imaging sigma-2 receptors, which are of interest in neurology and oncology. Compounds with structural similarities to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide have been radiolabeled for potential use in imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). These studies underscore the compound's relevance in designing diagnostic tools for cancer research (Tu et al., 2007).
Polymer Synthesis and Properties
In materials science, the synthesis and characterization of novel aromatic polyimides incorporating benzamide derivatives have been explored. Such research indicates the compound's utility in developing high-performance materials with desirable thermal and chemical properties, useful in various industrial applications (Butt et al., 2005).
Photocatalytic Applications
Furthermore, benzamide derivatives have been used in studies exploring photocatalytic degradation of environmental contaminants. For example, research on the photodecomposition of propyzamide using TiO2-loaded adsorbent supports suggests potential applications of these compounds in environmental cleanup efforts, showcasing their role in enhancing the rate of mineralization of pollutants (Torimoto et al., 1996).
Antioxidant and Antiproliferative Activities
Additionally, studies on derivatives have investigated their antioxidant activities and physicochemical properties, indicating potential applications in pharmaceuticals and nutraceuticals. The evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors highlights the therapeutic potential of these compounds in cancer treatment (Jiao et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-14-6-2-3-7-16(14)19(21)20-10-4-5-11-22-15-8-9-17-18(12-15)24-13-23-17/h2-3,6-9,12H,10-11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXQGQYMEGIFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2767662.png)
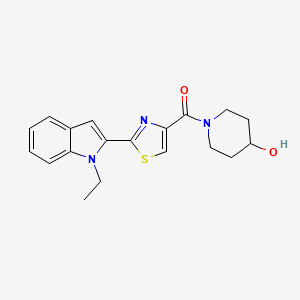

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2767667.png)

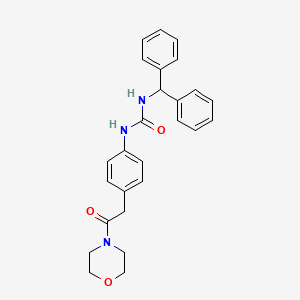
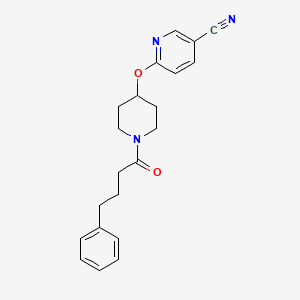
![4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide](/img/structure/B2767675.png)

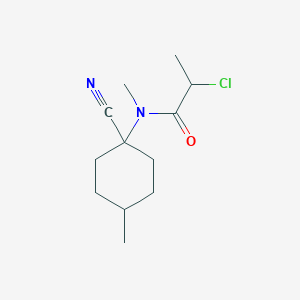
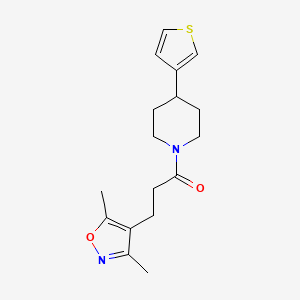
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2767679.png)
![(8-((3,4-Dimethylphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2767681.png)
